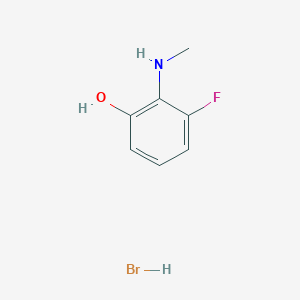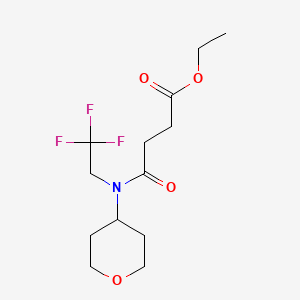![molecular formula C16H27N3O3 B2840616 N-[2-[4-(2-Ethylbutanoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide CAS No. 2201822-13-9](/img/structure/B2840616.png)
N-[2-[4-(2-Ethylbutanoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-[4-(2-Ethylbutanoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide, also known as N-ethyl-2-(2-oxo-4-(2-oxoethyl)-1-piperazinyl) acetamide (EPA), is a chemical compound that has been widely used in scientific research. This compound is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which has been found to play a crucial role in DNA repair pathways.
作用機序
EPA works by inhibiting the activity of PARP, an enzyme that plays a critical role in DNA repair pathways. When DNA is damaged, PARP is activated to repair the damage. However, in cancer cells with defects in DNA repair pathways, the inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects
EPA has been shown to have a variety of biochemical and physiological effects. In addition to its role as a PARP inhibitor, EPA has been found to modulate the activity of other enzymes and signaling pathways involved in cell growth, survival, and inflammation. EPA has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
実験室実験の利点と制限
The advantages of using EPA in lab experiments include its potency as a PARP inhibitor, its ability to selectively target cancer cells with defects in DNA repair pathways, and its potential use as a therapeutic agent for a variety of diseases. However, there are also limitations to using EPA in lab experiments, such as its complex synthesis process and the need for specialized equipment and expertise.
将来の方向性
There are many potential future directions for research on EPA. One area of focus is the development of more potent and selective PARP inhibitors with fewer side effects. Another area of research is the identification of biomarkers that can predict which patients are most likely to benefit from PARP inhibitor therapy. Additionally, there is ongoing research on the potential use of PARP inhibitors in combination with other cancer therapies, such as chemotherapy and immunotherapy. Finally, there is interest in exploring the potential use of PARP inhibitors in other diseases beyond cancer, such as neurodegenerative disorders and inflammation.
合成法
The synthesis of EPA involves the reaction of N-methylprop-2-enamide with 4-(2-ethylbutanoyl)piperazine-1-carboxylic acid, followed by the addition of acetic anhydride to form the final product. The synthesis of EPA is a complex process that requires expertise in organic chemistry and specialized equipment.
科学的研究の応用
EPA has been extensively studied for its potential use in cancer therapy. PARP inhibitors such as EPA have been found to be effective in treating cancers that have defects in DNA repair pathways, such as BRCA1/2-mutated breast and ovarian cancers. EPA has also been investigated for its potential use in treating other diseases such as stroke, inflammation, and neurodegenerative disorders.
特性
IUPAC Name |
N-[2-[4-(2-ethylbutanoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O3/c1-5-13(6-2)16(22)19-10-8-18(9-11-19)15(21)12-17(4)14(20)7-3/h7,13H,3,5-6,8-12H2,1-2,4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXODDVWJQYTNTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCN(CC1)C(=O)CN(C)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[4-(2-Ethylbutanoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

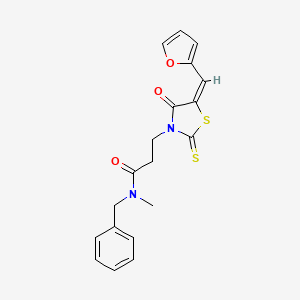
![4H-Inden-4-one, octahydro-7a-methyl-1-[(1R,2E,4S)-1,4,5-trimethyl-5-[(triethylsilyl)oxy]-2-hexen-1-yl]-, (1R,3aR,7aR)-](/img/structure/B2840534.png)
![2-(4-bromobenzyl)-4-(2-methoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2840536.png)
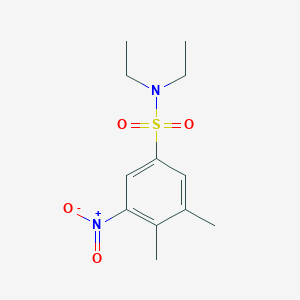
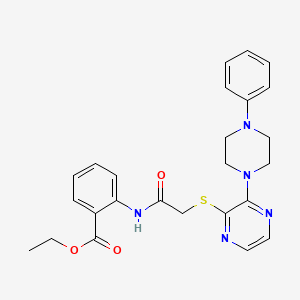
![2-(4-Chlorophenyl)-6-[2-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]-4-methyl-1,2,4-triazine-3,5-dione](/img/structure/B2840540.png)
![7-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2840542.png)

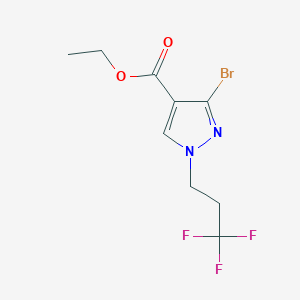
![2-(4-Chlorophenyl)-1-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B2840549.png)
![N-cyclopentyl-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2840550.png)
